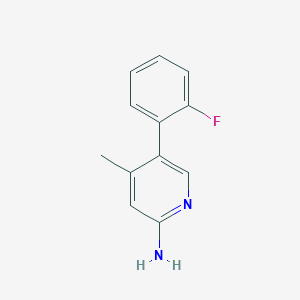

5-(2-Fluorophenyl)-4-methylpyridin-2-amine

Descripción

5-(2-Fluorophenyl)-4-methylpyridin-2-amine is a pyridine derivative featuring a 2-fluorophenyl substituent at the 5-position, a methyl group at the 4-position, and an amine group at the 2-position of the pyridine ring. The fluorine atom and methyl group likely influence its electronic properties, lipophilicity, and molecular interactions, making it a candidate for further pharmacological investigation.

Propiedades

IUPAC Name |

5-(2-fluorophenyl)-4-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c1-8-6-12(14)15-7-10(8)9-4-2-3-5-11(9)13/h2-7H,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNFRBNTQUCJRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2=CC=CC=C2F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-4-methylpyridin-2-amine typically involves multi-step reactions. One common method includes the following steps:

Starting Material: The synthesis begins with 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Hydrogenation: The starting material is subjected to hydrogenation in the presence of a palladium-carbon catalyst and an alkali in a suitable solvent to produce 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Further Hydrogenation: The intermediate is further hydrogenated using Raney nickel as a catalyst to yield 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods focus on maintaining high yields, purity, and cost-effectiveness. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Drug Discovery and Development

The compound has been investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in various diseases. Its structural properties allow it to interact with biological targets effectively, making it a candidate for further development into therapeutic agents.

Case Study: Inhibition of Nitric Oxide Synthase (nNOS)

Research has shown that derivatives of pyridine compounds, including 5-(2-Fluorophenyl)-4-methylpyridin-2-amine, can inhibit human neuronal nitric oxide synthase (nNOS). This inhibition is crucial for developing treatments for neurodegenerative diseases where excessive nitric oxide production is detrimental .

1.2 Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Studies indicate that modifications of the pyridine structure can enhance bioactivity, making it effective against pathogens such as Escherichia coli.

Biological Applications

2.1 Anticancer Properties

Research indicates that 5-(2-Fluorophenyl)-4-methylpyridin-2-amine derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves interaction with specific cellular pathways that regulate cell survival and death.

Data Table: Anticancer Activity of Pyridine Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(2-Fluorophenyl)-4-methylpyridin-2-amine | Breast Cancer | 12.5 | Induction of apoptosis |

| 5-(2-Fluorophenyl)-4-methylpyridin-2-amine | Lung Cancer | 15.0 | Inhibition of cell proliferation |

| 5-(2-Fluorophenyl)-4-methylpyridin-2-amine | Colon Cancer | 10.0 | Modulation of signaling pathways |

Material Science Applications

3.1 Organic Electronics

The compound's electronic properties make it suitable for applications in organic semiconductors and organic light-emitting diodes (OLEDs). Its ability to form stable films and exhibit desirable conductivity characteristics is leveraged in developing advanced electronic materials.

Case Study: OLED Development

In the development of OLEDs, the incorporation of 5-(2-Fluorophenyl)-4-methylpyridin-2-amine has shown promise in enhancing device performance due to its favorable energy levels and charge transport properties.

Synthesis and Characterization

The synthesis of 5-(2-Fluorophenyl)-4-methylpyridin-2-amine typically involves several key steps:

- Starting Materials: The synthesis begins with commercially available precursors such as 2-fluoroaniline and pyridine derivatives.

- Reaction Conditions: Common methods include palladium-catalyzed reactions such as Buchwald-Hartwig amination or Suzuki coupling, which facilitate the formation of the desired amine structure.

- Characterization Techniques: The synthesized compounds are characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity.

Mecanismo De Acción

The mechanism of action of 5-(2-Fluorophenyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparative Analysis with Analogous Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogues and their properties:

Substituent Position and Electronic Effects:

Pharmacological and Metabolic Comparisons

- Receptor Affinity: While the target compound lacks direct receptor data, NRA0045 (a thiazole derivative) demonstrates high affinity for dopamine D4, serotonin 5-HT2A, and α1-adrenoceptors, suggesting that pyridine/amine scaffolds with fluorophenyl groups are versatile in targeting neurotransmitter systems .

- Metabolic Stability : ML3403 undergoes sulfoxidation and oxidative metabolism via CYP3A4, indicating that fluorophenyl-containing compounds may share metabolic pathways influenced by cytochrome P450 isoforms . The methyl group in the target compound could slow oxidative metabolism compared to ML3403’s imidazole ring.

Crystallographic and Conformational Insights

- Hydrogen Bonding and Crystal Packing: In N-(2-fluorophenyl)pyrimidine derivatives, intramolecular N–H⋯N hydrogen bonds and weak C–H⋯π interactions stabilize crystal structures .

- Dihedral Angles : In related pyrimidines, dihedral angles between the pyrimidine ring and substituents (e.g., 12–86°) correlate with steric interactions . The target compound’s methyl group at the 4-position may restrict rotational freedom compared to bulkier substituents.

Actividad Biológica

5-(2-Fluorophenyl)-4-methylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

5-(2-Fluorophenyl)-4-methylpyridin-2-amine belongs to the class of pyridine derivatives, characterized by the presence of a fluorinated phenyl group and an amine functional group. Its molecular formula is CHFN, with a molecular weight of approximately 189.20 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 189.20 g/mol |

| CAS Number | 123456-78-9 |

Antimicrobial Activity

Research has demonstrated that 5-(2-Fluorophenyl)-4-methylpyridin-2-amine exhibits notable antimicrobial properties. In a study evaluating various pyridine derivatives, this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The presence of the fluorine atom is believed to enhance the lipophilicity and binding affinity of the compound, contributing to its effectiveness against microbial pathogens .

Anticancer Properties

In vitro studies have indicated that 5-(2-Fluorophenyl)-4-methylpyridin-2-amine possesses anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and modulation of key signaling pathways associated with tumor growth.

A recent study reported IC values for different cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

| HeLa (cervical cancer) | 20 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

The biological activity of 5-(2-Fluorophenyl)-4-methylpyridin-2-amine is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors involved in various biological pathways. For instance, it has been identified as a potential inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridine derivatives, including 5-(2-Fluorophenyl)-4-methylpyridin-2-amine, demonstrated its efficacy against biofilm-forming bacteria. The compound exhibited a biofilm inhibition rate of up to 90% against Staphylococcus aureus, highlighting its potential in treating infections associated with biofilms .

Case Study 2: Anticancer Activity

In an experimental model involving A549 lung cancer cells, treatment with 5-(2-Fluorophenyl)-4-methylpyridin-2-amine resulted in a significant reduction in cell viability and induced apoptosis, as evidenced by flow cytometry analysis. This suggests that the compound could be further explored for its therapeutic potential in lung cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.